2-(trifluoromethyl)-1H-indol-5-amine
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Overview
Description
2-(trifluoromethyl)-1H-indol-5-amine is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.164. The purity is usually 95%.
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Scientific Research Applications
Catalyst-Free Synthesis
A catalyst-free approach is applied for the site-selective hydroxyalkylation of 5-phenylthiophen-2-amine using α-trifluoromethyl ketones. This method notably allows reactions in neutral conditions between free amine, which is valuable in synthesis pathways. The process involves an atom-economical, metal-and catalyst-free methodology, suggesting its potential in sustainable and efficient chemical synthesis (Duvauchelle et al., 2022).
Aminomethylation of Electron-rich Aromatics
The compound is utilized in the aminomethylation of indoles, leading to the formation of primary amine derivatives. This process is facilitated by a catalytic system involving copper(II) triflate, hafnium(IV) triflate, and trimethylchlorosilane, significantly improving the yield of the reaction. This method extends to various electron-rich aromatic compounds, producing valuable 1-aryl-trichloroethylamine derivatives (Sakai et al., 2003).
Synthesis of Substituted Indoles
A palladium-catalyzed double amination reaction is employed for synthesizing 1-substituted 2-(trifluoromethyl)indoles. This innovative protocol allows the formation of two C-N bonds in one pot, demonstrating its efficiency in complex molecule construction (Dong et al., 2010).
Dehydrative Amidation and Peptide Synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid, closely related to 2-(trifluoromethyl)-1H-indol-5-amine, is an effective catalyst for dehydrative amidation between carboxylic acids and amines. It plays a key role in the synthesis of α-dipeptides, showcasing its significance in peptide chemistry (Wang et al., 2018).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, triflupromazine, a compound with a trifluoromethyl group, binds to dopamine D1 and D2 receptors .
Mode of Action
It can be inferred from related compounds that it might interact with its targets and inhibit their activity . For example, triflupromazine binds to the dopamine D1 and D2 receptors and inhibits their activity .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to influence various biochemical pathways . For instance, triflupromazine, a compound with a trifluoromethyl group, affects the dopamine neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre .
Pharmacokinetics
Compounds with a trifluoromethyl group are known to exhibit certain pharmacokinetic properties . For instance, the trifluoromethyl group has a significant electronegativity, which often leads to strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit various cellular effects . For instance, the S-isomer of CCG-1423, a compound with a trifluoromethyl group, exhibited inhibitory effects on the cellular events triggered by MRTF-A activation .
Action Environment
Environmental factors have been found to influence the action of various compounds . For instance, temperature, photoperiod, and flow were found to influence the metabolomics response to diuron .
Properties
IUPAC Name |
2-(trifluoromethyl)-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKYREAEEVHLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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